molecular formula C22H24N4O4S B11456024 3,3-dimethyl-8-(morpholin-4-yl)-6-[(4-nitrobenzyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-8-(morpholin-4-yl)-6-[(4-nitrobenzyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11456024
M. Wt: 440.5 g/mol
InChI Key: OSYCZTBMYNJTET-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrano[3,4-c]pyridine core: This can be achieved through a multi-component reaction involving a pyridine derivative, an aldehyde, and a suitable nucleophile under acidic or basic conditions.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Attachment of the nitrophenylmethylsulfanyl group: This can be done through a nucleophilic substitution reaction where the nitrophenylmethylsulfanyl group is introduced using a suitable thiol and an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE depends on its interaction with molecular targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: This compound shares some structural similarities but differs in its functional groups and overall structure.

    2-BROMO-3-(MORPHOLIN-4-YL)PROPIONIC ACID ESTERS: These compounds also contain the morpholine group but have different core structures.

Uniqueness

3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its combination of functional groups and the pyrano[3,4-c]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

3,3-dimethyl-8-morpholin-4-yl-6-[(4-nitrophenyl)methylsulfanyl]-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C22H24N4O4S/c1-22(2)11-17-18(12-23)21(31-14-15-3-5-16(6-4-15)26(27)28)24-20(19(17)13-30-22)25-7-9-29-10-8-25/h3-6H,7-11,13-14H2,1-2H3

InChI Key

OSYCZTBMYNJTET-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)C

Origin of Product

United States

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